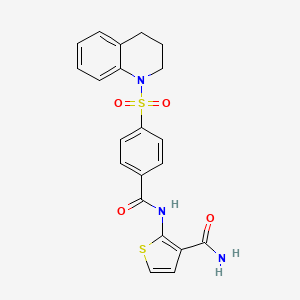

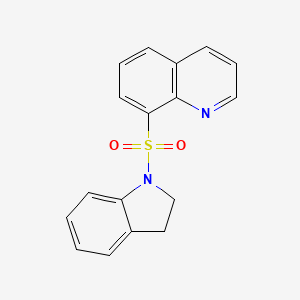

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide, also known as DBCO-PEG4-TFP ester, is a chemical compound used in scientific research for bioconjugation and imaging purposes. This compound is a derivative of thiophene, a heterocyclic organic compound that contains a sulfur atom and a five-membered ring. DBCO-PEG4-TFP ester is a highly reactive compound that can selectively bind to biomolecules such as proteins, peptides, and nucleic acids.

Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation

Research has shown that compounds structurally related to dihydroquinoline sulfonamides exhibit potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7. These compounds are synthesized using naphthoquinone derivatives and evaluated for their anticancer potential. Notably, compounds with specific substitutions have displayed remarkable cytotoxic activity while showing low toxicity in normal human kidney cells. These findings suggest that similar compounds, such as the one , could potentially be explored for their anticancer properties (Ravichandiran et al., 2019).

Visible Light-Promoted Synthesis

The synthesis of heterocyclic derivatives, including isoquinoline diones, through visible-light-promoted reactions, demonstrates the chemical versatility and potential applications of these compounds in creating pharmacologically relevant molecules. Such methodologies can be applied to synthesize a wide range of compounds for various biological evaluations (Liu et al., 2016).

Antimicrobial and Antitubercular Activity

Compounds with thiophene and dihydroquinoline cores have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research avenue highlights the potential of these compounds in addressing infectious diseases and the development of new therapeutic agents (Marvadi et al., 2020).

Pharmacological Screening

The synthesis of novel compounds with sulfonyl and quinazolinyl imidazole groups, including those with fluoro-substituted benzothiazoles, for biological and pharmacological screening, signifies the broad spectrum of research applications of these chemical entities. These compounds have been tested for various activities including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic, indicating the wide range of potential pharmacological applications (Patel et al., 2009).

Propriétés

IUPAC Name |

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c22-19(25)17-11-13-29-21(17)23-20(26)15-7-9-16(10-8-15)30(27,28)24-12-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-11,13H,3,5,12H2,(H2,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIIFPDCOWEMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2798886.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2798888.png)

![N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2798893.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2798894.png)

![2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2798903.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2798904.png)